molecular formula C16H18ClN3 B1308942 5-Benzyl-4-chloro-2-methyl-6-pyrrolidin-1-yl-pyrimidine CAS No. 500156-13-8

5-Benzyl-4-chloro-2-methyl-6-pyrrolidin-1-yl-pyrimidine

Cat. No.: B1308942
CAS No.: 500156-13-8
M. Wt: 287.79 g/mol
InChI Key: JKZUNGGSKUFOKH-UHFFFAOYSA-N
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Description

5-Benzyl-4-chloro-2-methyl-6-pyrrolidin-1-yl-pyrimidine is a heterocyclic compound that features a pyrimidine ring substituted with benzyl, chloro, methyl, and pyrrolidinyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Benzyl-4-chloro-2-methyl-6-pyrrolidin-1-yl-pyrimidine typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Pyrimidine Core: The pyrimidine core can be synthesized through the Biginelli reaction, which involves the condensation of an aldehyde, a β-keto ester, and urea under acidic conditions.

    Introduction of Substituents: The benzyl, chloro, and methyl groups can be introduced through various substitution reactions. For example, the chloro group can be introduced via chlorination using reagents like thionyl chloride.

    Pyrrolidinyl Substitution: The pyrrolidinyl group can be introduced through nucleophilic substitution reactions, where a pyrrolidine derivative reacts with the pyrimidine core.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and efficient purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

5-Benzyl-4-chloro-2-methyl-6-pyrrolidin-1-yl-pyrimidine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.

Major Products Formed

    Oxidation: Formation of corresponding pyrimidine N-oxides.

    Reduction: Formation of reduced pyrimidine derivatives.

    Substitution: Formation of substituted pyrimidine derivatives with various functional groups.

Scientific Research Applications

5-Benzyl-4-chloro-2-methyl-6-pyrrolidin-1-yl-pyrimidine has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structural features.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-Benzyl-4-chloro-2-methyl-6-pyrrolidin-1-yl-pyrimidine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    4-Chloro-2-methyl-6-pyrrolidin-1-yl-pyrimidine: Lacks the benzyl group, which may affect its biological activity and chemical properties.

    5-Benzyl-2-methyl-6-pyrrolidin-1-yl-pyrimidine: Lacks the chloro group, which may influence its reactivity and interactions with biological targets.

    5-Benzyl-4-chloro-6-pyrrolidin-1-yl-pyrimidine: Lacks the methyl group, potentially altering its chemical stability and biological activity.

Uniqueness

5-Benzyl-4-chloro-2-methyl-6-pyrrolidin-1-yl-pyrimidine is unique due to the combination of its substituents, which confer specific chemical and biological properties. The presence of the benzyl, chloro, methyl, and pyrrolidinyl groups allows for diverse interactions and reactivity, making it a valuable compound for various applications.

Properties

IUPAC Name

5-benzyl-4-chloro-2-methyl-6-pyrrolidin-1-ylpyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18ClN3/c1-12-18-15(17)14(11-13-7-3-2-4-8-13)16(19-12)20-9-5-6-10-20/h2-4,7-8H,5-6,9-11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JKZUNGGSKUFOKH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=C(C(=N1)Cl)CC2=CC=CC=C2)N3CCCC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18ClN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90424337
Record name 5-Benzyl-4-chloro-2-methyl-6-pyrrolidin-1-yl-pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90424337
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

287.79 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

500156-13-8
Record name 4-Chloro-2-methyl-5-(phenylmethyl)-6-(1-pyrrolidinyl)pyrimidine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=500156-13-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Benzyl-4-chloro-2-methyl-6-pyrrolidin-1-yl-pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90424337
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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